mercury CAS No. 56955-01-2](/img/structure/B14615352.png)
[1-(Acetyloxy)-1-phenylprop-1-en-2-yl](chloro)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury: is an organomercury compound characterized by the presence of an acetyloxy group, a phenyl group, and a chloro-mercury moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury typically involves the reaction of phenylpropenyl acetate with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5CH=CHCOOCH3+HgCl2→C6H5CH=CHCOOCH2HgCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the mercury moiety, potentially converting it to a less oxidized state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution can produce various organomercury compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain analytes.
Biology:
Biochemical Studies: The compound’s interaction with biological molecules can be studied to understand its effects on cellular processes.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury exerts its effects involves its interaction with various molecular targets. The acetyloxy group can participate in esterification reactions, while the chloro-mercury moiety can form complexes with nucleophilic sites on proteins and other biomolecules. These interactions can disrupt normal cellular functions and lead to various biochemical effects.
Comparaison Avec Des Composés Similaires
Phenylmercuric Acetate: Similar in structure but lacks the acetyloxy group.
Phenylmercuric Chloride: Similar but without the acetyloxy and propenyl groups.
Uniqueness: The presence of the acetyloxy group in 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury imparts unique chemical properties, making it more reactive in certain types of reactions compared to its analogs. This uniqueness can be leveraged in specific applications where such reactivity is desirable.
Propriétés
Numéro CAS |
56955-01-2 |
|---|---|
Formule moléculaire |
C11H11ClHgO2 |
Poids moléculaire |
411.25 g/mol |
Nom IUPAC |
(1-acetyloxy-1-phenylprop-1-en-2-yl)-chloromercury |
InChI |
InChI=1S/C11H11O2.ClH.Hg/c1-3-11(13-9(2)12)10-7-5-4-6-8-10;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
Clé InChI |
AZGYLJDFDDKJDA-UHFFFAOYSA-M |
SMILES canonique |
CC(=C(C1=CC=CC=C1)OC(=O)C)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


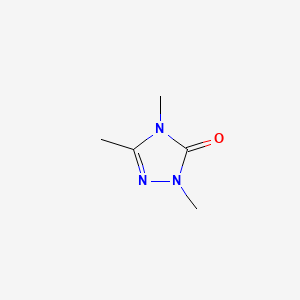
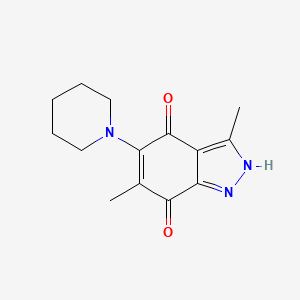
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
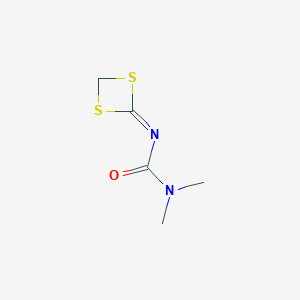
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
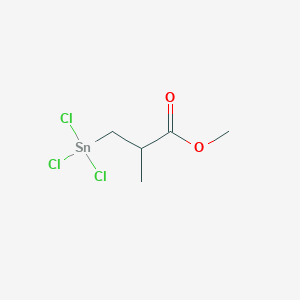
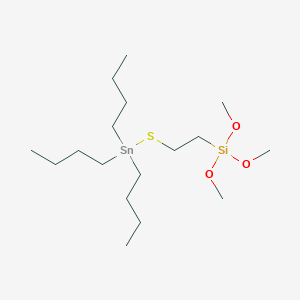
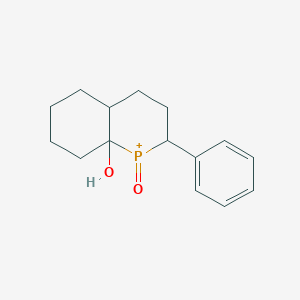
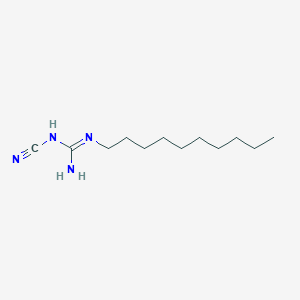
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
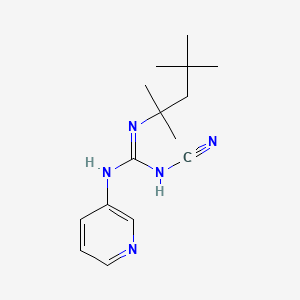
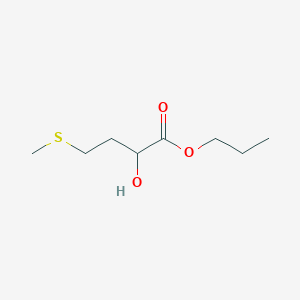
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
